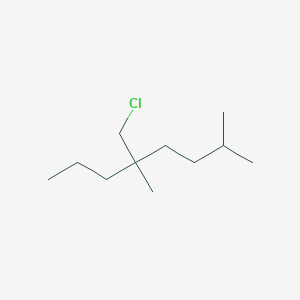

5-(Chloromethyl)-2,5-dimethyloctane

Description

Properties

Molecular Formula |

C11H23Cl |

|---|---|

Molecular Weight |

190.75 g/mol |

IUPAC Name |

5-(chloromethyl)-2,5-dimethyloctane |

InChI |

InChI=1S/C11H23Cl/c1-5-7-11(4,9-12)8-6-10(2)3/h10H,5-9H2,1-4H3 |

InChI Key |

PLGKQGWUTVDQPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CCC(C)C)CCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(Chloromethyl)-2,5-dimethyloctane

Chloromethylation of 2,5-Dimethyloctane Derivatives

The primary synthetic route to this compound involves chloromethylation reactions on 2,5-dimethyloctane or its derivatives. This process introduces the chloromethyl group (-CH2Cl) at the 5-position, leveraging the reactivity of alkyl halide formation under controlled conditions.

Radical Chlorination Approach

One common approach is the radical chlorination of 3,5-dimethyloctane (a closely related isomer), which proceeds via a free radical mechanism typically initiated by light or radical initiators. This method involves:

- Use of chlorine gas or N-chlorosuccinimide as the chlorinating agent.

- Radical initiation by heat or UV light.

- Selective abstraction of the hydrogen atom at the methyl group on the 5-position to form the chloromethyl substituent.

This method requires careful control of reaction conditions (temperature, solvent, chlorine concentration) to maximize selectivity and yield of the desired chloromethylated product while minimizing over-chlorination or side reactions.

Chloromethylation Using Chloromethylating Reagents

Alternative methods use chloromethylating reagents such as chloromethyl methyl ether or dimethoxymethane in the presence of strong acid catalysts. A notable catalytic system involves:

- Chlorosulfonic acid (ClSO3H) and dimethoxymethane (CH2(OCH3)2) as chloromethylating agents.

- Catalysis by zinc iodide (ZnI2) to promote the formation of the chloromethyl cation intermediate ([ClCH2]+).

- Reaction conducted in dichloromethane (CH2Cl2) solvent at low temperatures (5–10°C).

This method has been extensively studied for aromatic chloromethylation but can be adapted for alkyl systems with appropriate substrate protection. For instance, hydroxyl groups or other coordinating functionalities may need protection to prevent catalyst deactivation.

Table 1: Summary of Chloromethylation Conditions for Related Substrates

| Entry | Substrate Type | Catalyst | Acid | Chloromethylating Agent | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Aromatic hydrocarbons | ZnI2 | ClSO3H | Dimethoxymethane | CH2Cl2 | 5–10 | 70–82 | Efficient, mild conditions |

| 2 | Biphenyl | ZnI2 | ClSO3H | Dimethoxymethane | CH2Cl2 | 5–10 | ~76 | Mono-chloromethylation favored |

| 3 | 3,5-Dimethylphenol (protected) | ZnI2 | ClSO3H | Dimethoxymethane | CH2Cl2 | 5–10 | ~98 | Protection required for OH |

Source: Adapted from Tang et al., Journal of Chemical Research, 2019

This catalytic chloromethylation is characterized by:

- High selectivity and yields.

- Mild reaction conditions.

- Ease of product isolation via column chromatography.

Chlorination of 3,5-Dimethyloctane

Another approach is direct chlorination of 3,5-dimethyloctane, which can yield 5-(Chloromethyl)-3,5-dimethyloctane (a positional isomer). This involves:

- Radical substitution using chlorine under photochemical initiation.

- Control of reaction parameters to favor substitution at the chloromethyl site.

- Use of solvents to moderate reaction kinetics and improve selectivity.

This method is more classical and may require purification to separate isomeric chloromethylated products.

Analytical Data and Characterization

The prepared this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of chloromethyl and methyl groups on the octane backbone.

- Mass Spectrometry (MS) : Confirms molecular weight (approx. 190.75 g/mol).

- Chromatographic Purification : Flash column chromatography on silica gel using petroleum ether and ethyl acetate mixtures.

Summary Table of Preparation Methods

| Method | Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical Chlorination | Cl2 or N-chlorosuccinimide, light/heat | Controlled temperature, solvent | Simple, direct chlorination | Low selectivity, side products |

| ZnI2-Catalyzed Chloromethylation | ZnI2, ClSO3H, dimethoxymethane, CH2Cl2 | 5–10°C, mild conditions | High yield, selective, mild | Requires substrate compatibility |

| Protection + Chloromethylation | Substrate protection, ZnI2, ClSO3H, dimethoxymethane | Low temperature, mild | Enables chloromethylation on sensitive substrates | Additional protection steps required |

Research Discoveries and Industrial Relevance

- The ZnI2-catalyzed chloromethylation method has been demonstrated to be efficient and convenient for aromatic and phenolic substrates and shows promise for adaptation to aliphatic systems like 2,5-dimethyloctane derivatives.

- Radical chlorination remains a classical route but is less selective and may require extensive purification.

- Chloromethylated alkanes such as this compound serve as valuable intermediates in organic synthesis, enabling further functionalization through nucleophilic substitution reactions.

Biological Activity

5-(Chloromethyl)-2,5-dimethyloctane is a chlorinated alkane characterized by its unique structure, which includes a chloromethyl group attached to a branched octane backbone with two methyl groups at the 2 and 5 positions. This compound has garnered interest due to its potential biological activity and applications in pharmaceutical formulations.

- Molecular Formula : CHCl

- SMILES Notation : CCCC(C)(CCl)CCC(C)C

This compound’s structural uniqueness influences its reactivity and biological interactions, making it a subject of study in various chemical and biological contexts.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds and their derivatives have shown significant biological properties, suggesting potential avenues for research.

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated compounds often indicates that the position and type of halogen substitution can significantly affect biological activity. For example, chlorinated alkanes are frequently investigated for their roles in:

- Antimicrobial Activity : Some chlorinated compounds exhibit antibacterial properties, which may be relevant for this compound.

- Cytotoxicity : Studies have indicated that certain chlorinated hydrocarbons can induce cytotoxic effects in various cell lines.

Comparative Analysis with Similar Compounds

To better understand the potential activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-2,5-dimethyloctane | CHCl | Similar branched structure but lacks chloromethyl group at position 5. |

| 3-Chloro-3-methylheptane | CHCl | Contains chlorine at a different position; shorter carbon chain. |

| 1-Bromo-3-methylpentane | CHBr | Similar halogenated structure but has bromine instead of chlorine. |

This table highlights how variations in halogen placement can lead to different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key structural analogs include 2,5-dimethyloctane , 5-ethyl-3,5-dimethyloctane , and other branched alkanes (Table 1). The chloromethyl group in 5-(Chloromethyl)-2,5-dimethyloctane significantly alters its physical properties:

Key Observations :

- The chlorine atom increases molecular weight by ~48.5 g/mol compared to 2,5-dimethyloctane, elevating boiling point due to stronger intermolecular forces.

- The chloromethyl group enhances polarity, improving solubility in polar solvents (e.g., dichloromethane) relative to non-chlorinated analogs .

Reactivity and Environmental Behavior

- Chlorinated vs. Non-Chlorinated Alkanes: The C-Cl bond in this compound renders it susceptible to nucleophilic substitution or elimination reactions, unlike non-chlorinated analogs like 2,5-dimethyloctane . Chlorinated compounds are more persistent in the environment due to slower biodegradation. For example, dimethyloctanes are detected in automotive emissions , but chlorinated derivatives may accumulate in soil or water systems.

Comparative Emissions :

- In vehicular studies, 2,5-dimethylheptane and 2,6-dimethylheptane are linked to interior materials (e.g., plastics, adhesives) . Chlorinated analogs like this compound may exhibit similar emission pathways but with higher toxicity concerns due to chlorine content.

Q & A

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-2,5-dimethyloctane, and how can reaction conditions be optimized for yield?

A viable approach involves nucleophilic substitution of a tertiary alcohol precursor (e.g., 5-hydroxy-2,5-dimethyloctane) using HCl or thionyl chloride (SOCl₂) under controlled conditions. Solvent selection (e.g., dichloromethane or toluene) should balance polarity and inertness, while catalysts like ZnCl₂ may enhance chlorination efficiency . Optimization can employ Design of Experiments (DOE) to systematically vary parameters (temperature, stoichiometry, reaction time) and analyze yield via GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Structural confirmation requires multi-technique validation:

- ¹H/¹³C NMR : Identify methyl, chloromethyl, and backbone alkyl signals; compare chemical shifts with density functional theory (DFT) predictions .

- IR Spectroscopy : Confirm C-Cl stretches (~550–750 cm⁻¹) and absence of hydroxyl groups.

- GC-MS : Assess purity and detect byproducts via fragmentation patterns. Cross-referencing data with computational models or literature analogs reduces misinterpretation risks .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

Chlorinated alkanes are prone to hydrolysis and photodegradation. Store under nitrogen/argon in amber glassware at –20°C to minimize decomposition. Avoid aqueous environments and monitor for HCl off-gassing using pH strips. Safety protocols for chlorinated compounds (e.g., fume hood use, PPE) are critical, as outlined in chemical handling guidelines .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and regioselectivity in the synthesis of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and energy barriers for chlorination pathways. Solvent effects are simulated via polarizable continuum models (PCM), while Natural Bond Orbital (NBO) analysis identifies stabilizing hyperconjugative interactions. Molecular dynamics (MD) simulations further explore steric effects in the branched alkyl structure .

Q. What strategies are recommended for resolving contradictions between experimental data and theoretical predictions in the mechanistic study of this compound reactions?

Discrepancies often arise from unaccounted solvent interactions or intermediate species. Strategies include:

- Kinetic Isotope Effects (KIE) : Differentiate between SN1/SN2 mechanisms.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates.

- High-Level Ab Initio Methods : CCSD(T) benchmarks refine DFT-predicted energetics. Cross-validation with isotopic labeling (e.g., ¹⁸O in hydrolysis studies) clarifies pathways .

Q. What experimental design approaches (e.g., factorial design) are suitable for investigating solvent effects on chlorination efficiency in the synthesis of this compound?

A fractional factorial design (FFD) can screen solvent polarity, proticity, and boiling point. Response variables (yield, reaction rate) are analyzed via ANOVA to identify significant factors. Follow-up response surface methodology (RSM) optimizes solvent mixtures (e.g., DCM/THF ratios). Parallel control experiments under inert vs. ambient conditions isolate moisture sensitivity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.